molecular formula C16H12F3NS B12717962 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine CAS No. 2514763-70-1

10-Allyl-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B12717962
CAS No.: 2514763-70-1
M. Wt: 307.3 g/mol
InChI Key: QHYPSHDIWKPYKH-UHFFFAOYSA-N
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Description

10-Allyl-2-(trifluoromethyl)-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The presence of an allyl group and a trifluoromethyl group in this compound potentially enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific conditions, often involving a catalyst such as copper(I) iodide.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the phenothiazine ring, potentially converting it to dihydrophenothiazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology and Medicine:

    Pharmacology: Research into its potential as an antipsychotic or antihistaminic agent, similar to other phenothiazines.

    Biological Probes: Used in studies to understand the interaction of phenothiazine derivatives with biological targets.

Industry:

    Dyes and Pigments: Phenothiazine derivatives are used in the production of dyes and pigments due to their vibrant colors.

    Agriculture: Potential use as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine is not fully understood but is believed to involve:

    Molecular Targets: Interaction with dopamine receptors, similar to other phenothiazines, which may explain its potential antipsychotic effects.

    Pathways: Modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

  • 10-Allyl-2-cyano-phenothiazine
  • 10-Allyl-2-chloro-phenothiazine

Comparison:

  • 10-Allyl-2-cyano-phenothiazine: The presence of a cyano group instead of a trifluoromethyl group may alter its electronic properties and reactivity.
  • 10-Allyl-2-chloro-phenothiazine: The chloro group can participate in different substitution reactions compared to the trifluoromethyl group, potentially leading to different biological activities.

Uniqueness: The trifluoromethyl group in 10-Allyl-2-(trifluoromethyl)-10H-phenothiazine imparts unique electronic properties, making it potentially more reactive and biologically active compared to its cyano and chloro analogs.

Properties

CAS No.

2514763-70-1

Molecular Formula

C16H12F3NS

Molecular Weight

307.3 g/mol

IUPAC Name

10-prop-2-enyl-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C16H12F3NS/c1-2-9-20-12-5-3-4-6-14(12)21-15-8-7-11(10-13(15)20)16(17,18)19/h2-8,10H,1,9H2

InChI Key

QHYPSHDIWKPYKH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

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